N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

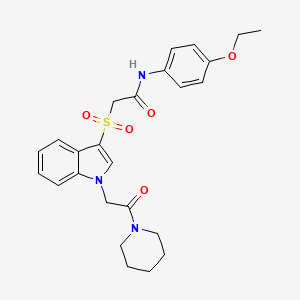

N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule featuring:

- A 1H-indole core substituted at the 3-position with a sulfonylacetamide group.

- A 2-oxo-2-(piperidin-1-yl)ethyl moiety at the indole nitrogen.

- A 4-ethoxyphenyl group attached to the acetamide nitrogen.

The ethoxy group confers electron-donating properties, while the sulfonyl group enhances hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S/c1-2-33-20-12-10-19(11-13-20)26-24(29)18-34(31,32)23-16-28(22-9-5-4-8-21(22)23)17-25(30)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJXXDHSPUXHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878053-03-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 451.6 g/mol. The compound features an indole core, which is known for its diverse biological activities, along with a piperidine moiety that enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It may activate caspase pathways, leading to programmed cell death.

- Enzyme Inhibition : The sulfonamide group in the structure is known for its ability to inhibit various enzymes, including carbonic anhydrases and ureases, which are crucial in cancer metabolism and bacterial infections.

- Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, which is vital for cancer cell division. This mechanism can be explored further in relation to this compound.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis via caspase activation |

| A549 | 4.6 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 3.8 | Cell cycle arrest in G2/M phase |

| BT474 | 6.0 | Enzyme inhibition (e.g., urease) |

Neuropharmacological Effects

Research indicates potential neuroprotective effects attributed to the piperidine moiety, which may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative conditions.

Case Studies

A recent study evaluated the compound's effects on breast cancer cell lines, revealing significant cytotoxicity at low concentrations (IC50 values ranging from 3.8 µM to 6.0 µM). The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Another investigation focused on the antibacterial properties of related sulfonamide compounds, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess antimicrobial properties worth exploring further.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications to the Indole Core or Linker

Heterocyclic Additions

Pharmacological and Physicochemical Data

Table 1: Comparative Properties of Selected Analogs

*Predicted using fragment-based methods. †Estimated based on analogs in . ‡Calculated using ChemDraw.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.